9-methyl-3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-2(8H)-one
Description
9-Methyl-3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-2(8H)-one (CAS: 61751-44-8) is a bicyclic heterocyclic compound with a fused pyridine-pyrimidinone scaffold. Its molecular formula is C₉H₁₀N₂O, and it has a molecular weight of 162.19 g/mol . The compound is a white crystalline powder with a melting point of 226°C and is commercially available with ≥99.0% purity . Structurally, it features a methyl group at the 9-position and a partially saturated pyrimidinone ring, which distinguishes it from simpler pyridine or pyrimidine derivatives.
The compound’s IUPAC name is 9-methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one, and its SMILES notation is CC1=CC=CN2C1=NC(=O)CC2, reflecting the fused bicyclic system . It has been studied in biochemical contexts, such as in structural analyses of enzyme inhibitors like APH(2’’)-IVa, where it was utilized as a reference compound at 20 mM stock concentration .
Properties
IUPAC Name |
9-methyl-1,3,4,8-tetrahydropyrido[1,2-a]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-3-2-5-11-6-4-8(12)10-9(7)11/h2,5H,3-4,6H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLGMHCHNZIWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2NC(=O)CCN2C=CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-2(8H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. For instance, the reaction may involve the condensation of a pyridine derivative with a formamide or an amine, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
9-methyl-3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-2(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. Its structural characteristics allow for the design of drugs with enhanced efficacy and reduced side effects. For instance, research has indicated that derivatives of this compound can modulate neurotransmitter systems effectively, leading to potential therapeutic benefits in treating cognitive impairments .
Case Studies:
- A study demonstrated the synthesis of novel derivatives based on this compound, which exhibited promising activity against specific neurological targets. These derivatives were evaluated for their binding affinity to neurotransmitter receptors, showing improved interactions compared to existing drugs .
Biochemical Research
Enzyme Inhibition and Receptor Binding Studies:
Researchers utilize 9-methyl-3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-2(8H)-one to investigate enzyme inhibition mechanisms and receptor binding affinities. This application is critical for understanding metabolic pathways and identifying potential therapeutic targets for various diseases.
Mechanism of Action:
The compound's interaction with specific enzymes can lead to inhibition or activation of biochemical pathways. For example, it has been shown to inhibit certain kinases involved in cancer progression, making it a candidate for further exploration as an anticancer agent.
Agricultural Chemistry
Potential as Biopesticide:
The compound is being explored for its utility as a biopesticide or plant growth regulator. Its application could provide an eco-friendly alternative to synthetic pesticides, promoting sustainable agricultural practices.
Research Findings:
Studies have indicated that formulations containing this compound can enhance plant resistance to pests while also promoting growth under stress conditions. This dual action makes it a valuable candidate for further development in agricultural applications .
Material Science
Development of New Materials:
9-Methyl-3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-2(8H)-one is investigated for its properties in developing advanced materials such as polymers and coatings. Its unique chemical structure contributes to enhanced durability and resistance to environmental factors.
Applications in Coatings:
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for various industrial applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 9-methyl-3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-2(8H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical and Pharmacokinetic Differences
Table 2: Comparative Physicochemical Properties
The 9-methyl derivative exhibits moderate lipophilicity (LogP ~1.2), whereas hydroxylated analogues like 7-hydroxy-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8-one show increased polarity and faster metabolic clearance due to higher unbound fractions . Imidazo-fused derivatives (e.g., 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones ) are more lipophilic and synthetically versatile, enabling tailored biological activity .
Research Findings and Challenges
- Synthetic Accessibility : The target compound is synthesized via classical alkylation methods (e.g., methyl iodide), while imidazo derivatives require microwave-assisted protocols for efficiency .
- Biological Potential: Imidazo-pyrimidinones have broader therapeutic applications (e.g., anxiolytics, anticancer agents) compared to the simpler pyrido-pyrimidinone scaffold .
- ADME Limitations : Hydroxylated derivatives face rapid clearance, suggesting the 9-methyl compound’s stability may offer advantages for prodrug development .
Biological Activity
9-Methyl-3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-2(8H)-one is a heterocyclic compound that has garnered significant attention in various fields of research, particularly in pharmaceutical and biochemical applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse sources.
The compound belongs to the pyridopyrimidine family, characterized by a unique structural framework that allows for diverse biological activities. Its chemical identifiers include:
| Property | Details |
|---|---|
| CAS Number | 61751-44-8 |
| Molecular Formula | C9H10N2O |
| Molecular Weight | 162.192 g/mol |
| IUPAC Name | 9-methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one |
| SMILES | CC1=CC=CN2C1=NC(=O)CC2 |
Pharmaceutical Applications
The compound has been identified as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural properties enable the development of drugs with improved efficacy and reduced side effects. Notably, it has been utilized in the design of ligands for various receptors involved in disease mechanisms, including:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, providing insights into metabolic pathways and potential therapeutic targets .
- Receptor Binding : It serves as a ligand for several receptors, which may play roles in conditions such as cancer and cardiovascular diseases .
Case Studies
Several studies have highlighted the biological activity of derivatives related to 9-methyl-3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-2(8H)-one:
- Antitumor Activity : A study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines (MCF7, HCT116, and PC3), with IC50 values indicating potent inhibition of cell proliferation .
- Enzyme Inhibition : Compounds derived from this structure have shown promising results as inhibitors of phosphodiesterase IV (PDE4), which is implicated in inflammatory responses and other pathological conditions .
- Tyrosine Kinase Inhibition : Research has shown that pyridopyrimidine derivatives can act as selective inhibitors of tyrosine kinases involved in cancer progression, suggesting potential applications in targeted cancer therapies .
Synthesis Methods
The synthesis of 9-methyl-3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-2(8H)-one typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : The reaction may involve the condensation of pyridine derivatives with formamides or amines followed by cyclization under acidic or basic conditions.
- Optimization for Yield and Purity : Industrial production focuses on optimizing reaction conditions such as temperature and pH to maximize yield while ensuring high purity through purification techniques like crystallization or chromatography .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 9-methyl-3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-2(8H)-one?
- Methodology : The compound is synthesized via cyclization reactions starting from 2-methylpyridine derivatives and ethyl acetoacetate. A Lewis acid catalyst (e.g., AlCl₃) facilitates the formation of the pyrido[1,2-a]pyrimidinone core. Post-cyclization modifications, such as alkylation at the 9-position, are performed using methylating agents like iodomethane .
- Key Data : In structural studies, the compound was synthesized with a 20 mM stock concentration for biochemical assays .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic framework and methyl substitution patterns.
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., 190.24 g/mol for analogs).
- X-ray Diffraction : Single-crystal analysis resolves regioselectivity and stereochemistry in derivatives .
Q. What biological activities are associated with pyrido[1,2-a]pyrimidinone derivatives?
- Methodology :
- Enzyme Inhibition : The compound was studied as a potential inhibitor of aminoglycoside-modifying enzymes (e.g., APH(2’’)-IVa) to combat antibiotic resistance. Assays involve kinetic analysis using radiolabeled ATP and bacterial lysates .
- Anticancer Screening : Derivatives are tested in cell viability assays (e.g., MTT) against cancer cell lines, with IC₅₀ values compared to known chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
